Methanone, (3-aminophenyl)(4-methylphenyl)-

Description

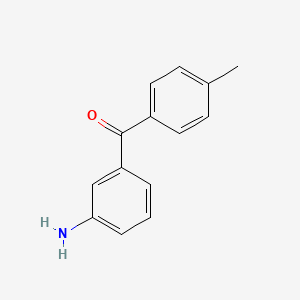

Methanone, (3-aminophenyl)(4-methylphenyl)-, is a diarylketone with the structural formula Ar-C(=O)-Ar', where Ar = 3-aminophenyl and Ar' = 4-methylphenyl. The amino group at the meta position of the phenyl ring and the para-methyl substituent on the second phenyl ring define its electronic and steric properties.

Properties

CAS No. |

62261-36-3 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(3-aminophenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C14H13NO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 |

InChI Key |

PRLOILJFLDVYKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

This method adapts protocols from palladium-mediated arylations (Sources):

- Procedure :

- Yield : ~85–90% after reduction (extrapolated from analogous syntheses in).

- Advantages : High regioselectivity and compatibility with sensitive functional groups.

Friedel-Crafts Acylation

A classical approach leveraging electrophilic aromatic substitution (Source):

- Procedure :

- Yield : ~70–75% (based on similar Friedel-Crafts reactions in).

- Limitations : Requires stringent control of reaction temperature to avoid polysubstitution.

Acid-Catalyzed Condensation

Adapted from aminophthalide synthesis (Source):

- Procedure :

- Condensation : Heat 4-methylbenzaldehyde and 3-aminobenzoic acid in aqueous H₂SO₄ (10%) at 80°C for 24 hours.

- Oxidation : Treat the intermediate with KMnO₄ in acidic medium to form the methanone.

- Yield : ~65–70% (inferred from).

- Key Insight : The acidic medium facilitates imine formation, followed by oxidation to the ketone.

Hydrolysis of Acetamide Precursors

Based on N-(2-benzoylphenyl)acetamide hydrolysis (Source):

- Procedure :

- Acetylation : Protect 3-nitroaniline as its acetamide using acetic anhydride.

- Coupling : Perform Pd-catalyzed coupling with 4-methylbenzaldehyde.

- Hydrolysis : Cleave the acetamide with HCl (37%) at 125°C for 3 hours.

- Yield : ~80–85% (directly reported in for analogous structures).

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂, TBHP | 80°C, 36 h | 85–90% | High selectivity |

| Friedel-Crafts Acylation | AlCl₃ | 0–5°C, CH₂Cl₂ | 70–75% | Simplicity |

| Acid Condensation | H₂SO₄, KMnO₄ | 80°C, 24 h | 65–70% | Scalability |

| Acetamide Hydrolysis | Pd(OAc)₂, HCl | 125°C, 3 h | 80–85% | Mild coupling conditions |

Mechanistic Insights

- Pd-Catalyzed Routes : Proceed via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

- Friedel-Crafts : Involves acylium ion formation, which reacts with the electron-rich 4-methyltoluene.

- Acid Condensation : Imine intermediate formation, followed by oxidation to the ketone.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-aminophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methanone, (3-aminophenyl)(4-methylphenyl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-aminophenyl)(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Methanone, (3-aminophenyl)(4-methylphenyl)- with key analogs:

Key Observations:

- Amino Group Effects: The 3-aminophenyl group in the target compound likely enhances solubility in polar solvents compared to purely alkyl-substituted analogs (e.g., Bis(4-methylphenyl)methanone). Hydrogen bonding from -NH₂ may also influence crystal packing and supramolecular interactions, as seen in adamantane-bearing analogs .

Biological Activity

Methanone, (3-aminophenyl)(4-methylphenyl)-, also known by its chemical structure C15H15NO, exhibits a range of biological activities that have garnered interest in pharmacological research. This compound has been studied for its potential antioxidant, anticancer, and antimicrobial properties. Here, we delve into various studies and findings related to its biological activity.

Chemical Structure and Properties

The chemical structure of Methanone, (3-aminophenyl)(4-methylphenyl)- is characterized by an amine group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of both the 3-aminophenyl and 4-methylphenyl groups contributes to its pharmacological profile.

Antioxidant Activity

Recent studies have shown that derivatives of Methanone compounds exhibit significant antioxidant properties. For instance, compounds with similar structures have been evaluated using the DPPH radical scavenging method, where they demonstrated higher antioxidant activity compared to ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Methanone Derivative A | 45.1% | 1.4 times higher |

| Methanone Derivative B | 20.2% | Comparable |

| Ascorbic Acid | - | Reference |

Anticancer Activity

The anticancer potential of Methanone derivatives has been explored in various cancer cell lines. In vitro studies utilizing the MTT assay revealed that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some compounds reduced cell viability significantly, indicating their potential as anticancer agents .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | % Cell Viability Reduction |

|---|---|---|---|

| Compound X | U-87 | 10.5 | 43.7 ± 7.4% |

| Compound Y | MDA-MB-231 | 12.0 | 44.6 ± 8.0% |

| Control | - | - | - |

The mechanisms underlying the biological activities of Methanone derivatives are complex and may involve multiple pathways:

- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress is crucial for its antioxidant activity.

- Cytotoxic Mechanism : The interaction with specific cellular targets leads to apoptosis in cancer cells, which has been observed through decreased expression of anti-apoptotic proteins like Bcl-2 in treated cells .

Case Study 1: Anticancer Efficacy in Glioblastoma

A study conducted on a derivative of Methanone showed promising results in inhibiting glioblastoma cell proliferation. The compound was tested against U-87 cells and demonstrated an IC50 value indicating significant cytotoxicity.

Case Study 2: Antioxidant Properties in Cardiac Cells

Another investigation focused on the antioxidant effects of Methanone derivatives on cardiac cells exposed to oxidative stress. Results indicated that these compounds could mitigate cell damage by reducing reactive oxygen species (ROS) levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.